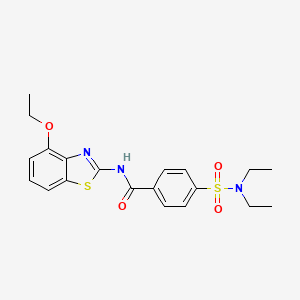

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benz

Actividad Biológica

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Benzothiazole Ring : Synthesized through cyclization of 2-aminothiophenol with an appropriate aldehyde.

- Introduction of the Ethoxy Group : Achieved via etherification using ethyl iodide or bromide in the presence of a base.

- Formation of the Benzamide Core : Formed by reacting the substituted benzoyl chloride with an amine.

- Attachment of the Diethylsulfamoyl Group : Introduced through sulfonation with diethylsulfamoyl chloride.

Chemical Structure

The chemical formula for this compound is C24H30N4O4S2, and its structure can be represented as follows:

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. Benzothiazole derivatives have been reported to possess a variety of pharmacological effects due to their ability to interact with biological targets.

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, reducing catalytic efficiency.

- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their structural modifications. A slight change in substituents can lead to significant differences in therapeutic efficacy, highlighting the importance of SAR studies in drug development.

Study 1: Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial properties of various benzothiazole derivatives, including those similar to this compound. The results demonstrated moderate to high efficacy against a range of bacterial strains, indicating potential for development as antimicrobial agents .

Study 2: Anticancer Effects

Another research effort focused on the anticancer properties of benzothiazole derivatives. The study found that compounds with similar structures showed significant cytotoxicity against cancer cell lines, suggesting that modifications in the benzothiazole framework could enhance their anticancer activity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)15-12-10-14(11-13-15)19(24)22-20-21-18-16(27-6-3)8-7-9-17(18)28-20/h7-13H,4-6H2,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQLMWBKWAFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.